Mefuparib - 1392502-82-7

Mefuparib

Catalog Number: EVT-10952696
CAS Number: 1392502-82-7
Molecular Formula: C17H15FN2O2
Molecular Weight: 298.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mefuparib is a member of the class of 1-benzofurans that is 1-benzofuran substituted by 4-[(methylamino)methyl]phenyl, fluoro and aminocarbonyl groups at positions 2, 5, and 7, respectively. It is a potent inhibitor of poly(ADP-ribose) polymerases PARP1 and PARP2 (IC50 of 3.2 nM and 1.9 nM, respectively). The compound exhibits anti-cancer properties and has also shown promising antiviral activity against the virus that causes COVID-19. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, an antineoplastic agent, an anticoronaviral agent and an apoptosis inducer. It is a secondary amino compound, a member of 1-benzofurans, a primary carboxamide and an organofluorine compound. It is a conjugate base of a mefuparib(1+).
Source and Classification

Mefuparib is derived from the class of 1-benzofurans, specifically modified with various functional groups that enhance its biological activity. It is not yet classified under any specific therapeutic category but is recognized for its investigational status in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mefuparib involves several key steps that utilize various organic chemistry techniques. A common synthetic route begins with commercially available starting materials, such as 2,4-difluoro-1-methylbenzene. The synthesis typically involves:

  1. Functionalization: Introduction of the fluorine atom and the methylamino group through electrophilic aromatic substitution reactions.
  2. Formation of the Benzofuran Ring: This can be achieved through cyclization reactions that form the benzofuran core structure.
  3. Amidation: The carboxylic acid functional group is converted to an amide, which is essential for the final structure of Mefuparib.
Molecular Structure Analysis

Structure and Data

Mefuparib's molecular structure can be represented by its IUPAC name: 5-fluoro-2-{4-[(methylamino)methyl]phenyl}-1-benzofuran-7-carboxamide. The structural features include:

  • A benzofuran core,
  • A fluorine atom at position 5,
  • An aminocarbonyl group at position 7,
  • A methylamino group linked to a phenyl ring at position 2.

The compound's stereochemistry is achiral, and it can be depicted using various structural representations such as SMILES notation: CNCC1=CC=C(C=C1)C1=CC2=CC(F)=CC(C(N)=O)=C2O1 .

Chemical Reactions Analysis

Reactions and Technical Details

Mefuparib undergoes several chemical reactions that are crucial for its synthesis and functionality:

  1. Nucleophilic Substitution: This reaction may occur at the fluorinated positions, leading to further functionalization.
  2. Amide Bond Formation: The reaction between a carboxylic acid and an amine to form an amide is pivotal in constructing the final structure.
  3. Cyclization Reactions: These reactions are essential for forming the benzofuran moiety from simpler precursors.

These reactions are typically conducted under controlled conditions to optimize yield and minimize by-products .

Mechanism of Action

Process and Data

Mefuparib acts primarily as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1). The mechanism involves:

  • DNA Damage Recognition: PARP1 detects single-strand breaks in DNA.
  • Poly(ADP-ribosyl)ation: Upon activation, PARP1 adds poly(ADP-ribose) chains to itself and other proteins, facilitating DNA repair.
  • Inhibition by Mefuparib: By inhibiting PARP1, Mefuparib prevents the repair of damaged DNA in cancer cells, leading to cell death, particularly in cells deficient in homologous recombination repair (e.g., BRCA-mutated tumors).

This mechanism underscores Mefuparib's potential utility in combination therapies for treating certain cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mefuparib exhibits several notable physical and chemical properties:

  • Molecular Formula: C17H15FN2O2C_{17}H_{15}FN_{2}O_{2}
  • Molecular Weight: Approximately 298.31 g/mol
  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Requires storage at controlled temperatures (e.g., 4 °C) away from moisture to maintain integrity.

These properties are critical for both laboratory handling and potential pharmaceutical formulations .

Applications

Scientific Uses

Mefuparib has potential applications in several areas:

  • Cancer Therapy: Primarily targeted toward cancers with defective DNA repair mechanisms, enhancing the efficacy of chemotherapy agents.
  • Research Tool: Used in studies investigating DNA repair pathways and the role of PARP inhibitors in cancer biology.
  • Drug Development: As an investigational compound, it provides insights into new therapeutic strategies against resistant cancer forms.
Molecular Mechanisms of PARP1/2 Inhibition by Mefuparib

Substrate-Competitive Inhibition Dynamics

Mefuparib functions as a direct competitive antagonist of nicotinamide adenine dinucleotide (NAD⁺) within the catalytic domain of PARP1 and PARP2. Enzymatic assays demonstrate concentration-dependent inhibition of PARP1 with half-maximal inhibitory concentration (IC₅₀) values of 3.2–35.89 nM (biotinylated NAD⁺ assay vs. ELISA) and PARP2 inhibition (IC₅₀ = 1.9 nM) [1] [8]. Lineweaver-Burk plot analysis confirms classical competitive kinetics, where increasing NAD⁺ concentrations overcome MPH-mediated suppression of PAR formation. This mechanistic behavior aligns with MPH's structural mimicry of the nicotinamide moiety of NAD⁺, enabling direct occupancy of the substrate binding pocket [1] [8].

The biochemical consequence is suppressed poly(ADP-ribose) (PAR) synthesis, quantified via Western blotting in cell-free systems. MPH exposure reduces PARylation levels comparably to reference inhibitors like olaparib. This catalytic blockade subsequently triggers:

  • Accumulation of DNA double-strand breaks (DSBs): Marked by increased γH2AX foci formation in BRCA1/2-deficient cell lines (e.g., V-C8, MDA-MB-436) [1] [8].
  • Cell cycle arrest and apoptosis: Selective G2/M phase arrest and Annexin V-positive apoptosis in HR-deficient cells, consistent with synthetic lethality [1] [8].

Table 1: Enzymatic Inhibition Profile of Mefuparib

PARP IsoformIC₅₀ (nM)Assay Method
PARP13.2 – 35.89Biotinylated NAD⁺/ELISA
PARP21.9Biotinylated NAD⁺

Structural Basis of PARP1/2 Selectivity Over TNKS1/2 and Other PARP Isoforms

Mefuparib exhibits >406-fold selectivity for PARP1/2 over other nuclear PARP family members, including PARP3, tankyrase 1 (TNKS1), tankyrase 2 (TNKS2), and PARP6 [1] [8]. This discrimination arises from key structural divergences:

  • Helical domain variations: The α-helix 5 region near the NAD⁺-binding site contains non-conserved residues between PARP1/2 and tankyrases (e.g., TNKS1/2). Mefuparib’s benzofuran core and appended groups sterically clash with the TNKS binding pocket, while optimally fitting PARP1/2 topology [6] [8].
  • Differential HD domain architecture: The helical subdomain (HD) governing protein-protein interactions and DNA binding exhibits distinct conformations across PARP isoforms. MPH’s pseudo-bicyclic ring structure exploits subtle differences in HD loop flexibility between PARP1/2 and less sensitive isoforms [1] [6].

Table 2: Selectivity Profile of Mefuparib Against PARP Family Members

PARP IsoformRelative Inhibition (vs. PARP1)Functional Role
PARP3>406-fold weakerMitotic regulation
TNKS1>406-fold weakerTelomere maintenance, Wnt
TNKS2>406-fold weakerTelomere maintenance, Wnt
PARP6>406-fold weakerMicrotubule regulation

This selectivity profile minimizes off-target effects on non-PARP1/2-mediated processes (e.g., telomere homeostasis by tankyrases), enhancing the therapeutic window [6] [8].

NAD⁺ Binding Site Interactions and Catalytic Activity Suppression

The atomic interactions anchoring Mefuparib within the NAD⁺ binding cleft of PARP1/2 underpin its potent catalytic suppression. Crystallography and docking simulations reveal critical contacts:

  • Hydrogen bonding network: The secondary amine and carbonyl groups of MPH form hydrogen bonds with conserved residues (e.g., Ser904 and Gly863 in PARP1; Tyr907 in PARP2), replicating NAD⁺’s adenine-ribose interactions [1] [8].
  • Hydrophobic pocket occupancy: The benzofuran core engages π-π stacking with aromatic residues (e.g., Tyr896, Tyr889 in PARP1), while its chlorophenyl group occupies a hydrophobic sub-pocket lined by Ile879, Ala880, and Leu769 [1] [8].
  • Salt bridge stabilization: The protonated piperazine nitrogen (under physiological pH) forms a salt bridge with Asp766 in PARP1, a residue absent in tankyrases, contributing to selectivity [6] [8].

These interactions induce allosteric prevention of catalytic domain activation. Occupancy by MPH locks the catalytic domain in an open conformation, preventing the helical domain (HD) from rotating into the catalytically competent "closed" state required for NAD⁺ hydrolysis and PAR chain elongation [1] [8] [9]. Consequently, autoPARylation—a prerequisite for PARP1/2 dissociation from DNA damage sites—is abolished. This prolongs DNA-bound PARP1/2 residence time (trapping), though MPH’s trapping potency is intrinsically linked to its catalytic inhibition rather than independent reverse allostery [10].

The combined effect is sustained BER pathway disruption, forcing reliance on error-prone repair mechanisms and culminating in synthetic lethality in HR-deficient malignancies [1] [4] [8].

Properties

CAS Number

1392502-82-7

Product Name

Mefuparib

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

InChI

InChI=1S/C17H15FN2O2/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15/h2-8,20H,9H2,1H3,(H2,19,21)

InChI Key

ROBJKLPZIPNAMV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.